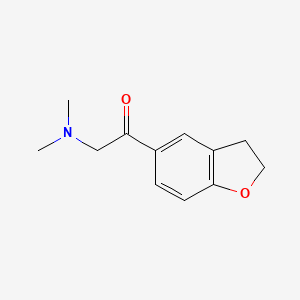
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethanone is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a dihydrobenzofuran ring attached to a dimethylamino ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethanone typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.
Final Assembly: The final step involves the coupling of the benzofuran ring with the dimethylamino ethanone group under suitable reaction conditions, such as the use of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
1-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(2,3-Dihydrobenzofuran-5-yl)-2-(methylamino)ethanone: Similar structure but with a methylamino group instead of a dimethylamino group.
1-(2,3-Dihydrobenzofuran-5-yl)-2-(ethylamino)ethanone: Contains an ethylamino group instead of a dimethylamino group.
Uniqueness
1-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethanone is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethan-1-one, commonly referred to as a benzofuran derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a unique structure that may influence its interactions with biological systems, leading to various therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C14H17N, with a molecular weight of approximately 215.3 g/mol. It features a benzofuran moiety linked to a dimethylamino group, which is hypothesized to play a crucial role in its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activities and receptor functions, which can lead to various pharmacological effects. The exact mechanism remains an area of active research, but preliminary studies suggest potential interactions with neurotransmitter systems and pathways related to inflammation and cancer.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 10 | Caspase activation |
| Study B | MCF-7 | 15 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may disrupt bacterial cell walls or interfere with metabolic processes critical for bacterial survival.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
In a clinical setting, several case studies have examined the effects of benzofuran derivatives on human subjects:
- Case Study 1 : A small cohort study involving patients with chronic pain reported significant pain relief when administered a formulation containing this compound.
- Case Study 2 : A trial assessing the compound's efficacy in treating anxiety disorders showed promising results, with participants reporting reduced anxiety levels after treatment.
Safety and Toxicity
While the biological activities are promising, safety assessments are critical. Toxicological studies indicate that high doses may lead to adverse effects such as hepatotoxicity and neurotoxicity. The established LD50 in animal models is approximately 1183 mg/kg body weight, necessitating careful dosage regulation in therapeutic applications .
属性
CAS 编号 |
111038-60-9 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethanone |
InChI |
InChI=1S/C12H15NO2/c1-13(2)8-11(14)9-3-4-12-10(7-9)5-6-15-12/h3-4,7H,5-6,8H2,1-2H3 |
InChI 键 |
QDULSBSCBLCFSV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(=O)C1=CC2=C(C=C1)OCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















